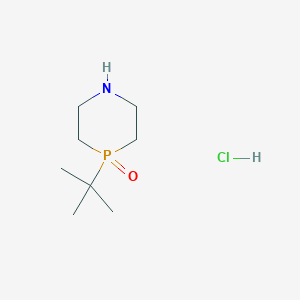

4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride” is a chemical compound with the molecular formula C8H19ClNOP . It has a molecular weight of 211.67 .

Molecular Structure Analysis

The InChI code for “4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride” is 1S/C8H18NOP.ClH/c1-8(2,3)11(10)6-4-9-5-7-11;/h9H,4-7H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Chemical Reactions and Synthesis

- 4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride is involved in the reactions of phenylenedioxytrihalophosphoranes with arylacetylenes, leading to the formation of benzoxaphosphinine oxides, phosphorus analogs of natural heterocyclic compounds like coumarin and chromene. These compounds, after hydrolysis or treatment with amines, yield hydroxy and amino derivatives and ammonium salts (Mironov et al., 2014).

Organic Compounds Synthesis and Analysis

- A novel approach for the synthesis of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides has been developed, showcasing the chemical versatility of tert-butyl-related compounds in organic synthesis (Zelenov et al., 2014).

Catalytic Oxidations

- Dirhodium caprolactamate with aqueous tert-butyl hydroperoxide is used as a catalytic oxidation protocol for the selective C-H oxidation of alkynes to propargylic ketones. This process showcases the role of tert-butyl compounds in facilitating catalytic oxidations (McLaughlin & Doyle, 2008).

Electrophilic and Nucleophilic Reactions

- In the presence of tert-butyl related compounds, a study has shown that 4-alkylaryloxenium ions, which are reactive intermediates, exhibit a variety of interesting reactions but do not generate oxenium ions as expected, indicating the steric effects and electrophilic nature of tert-butyl compounds (Novak et al., 2007).

Sensor Development

- The combination of 4-tert-butyl calix[6]arene and multiwalled carbon nanotubes has demonstrated high sensitivity for the determination of clenbuterol hydrochloride, highlighting the potential of tert-butyl compounds in sensor technology (Gaichore & Srivastava, 2012).

properties

IUPAC Name |

4-tert-butyl-1,4λ5-azaphosphinane 4-oxide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NOP.ClH/c1-8(2,3)11(10)6-4-9-5-7-11;/h9H,4-7H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAKFGXFFJYVIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1(=O)CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClNOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355272.png)

![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide](/img/structure/B2355273.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-cyanobenzamide](/img/structure/B2355274.png)

![2-Azabicyclo[3.1.1]heptan-3-one](/img/structure/B2355275.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2355276.png)

![1-(4-chlorophenyl)-3-[(Z)-1-[5-(cyanomethyl)thiophen-2-yl]ethylideneamino]urea](/img/structure/B2355280.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2355282.png)

![(E)-2-(3-(2,4-dichlorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2355284.png)